molecular formula C12H12N2O2S B5806327 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide

Cat. No. B5806327
M. Wt: 248.30 g/mol
InChI Key: AYMXJXDLIQTOGF-WEVVVXLNSA-N
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Description

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide, also known as CEP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CEP belongs to the family of thioamides and is synthesized through a multistep process involving the reaction of 3-ethoxy-4-hydroxybenzaldehyde with malononitrile followed by cyclization and thioamide formation.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide is not fully understood, but it is believed to act through multiple pathways. 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has also been found to inhibit the production of reactive oxygen species (ROS) and induce the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has also been shown to reduce the levels of ROS and lipid peroxidation products in cells and tissues. In addition, 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide is also relatively inexpensive compared to other compounds used in research. However, 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. In addition, 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has not been extensively studied in vivo, and its toxicity profile is not well understood.

Future Directions

There are several future directions for research on 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide. One area of interest is the development of 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential of 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide and its effects on various pathways in the body.
In conclusion, 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic properties. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and toxicity profile.

Synthesis Methods

The synthesis of 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with malononitrile in the presence of a base to form a Michael adduct. The adduct is then cyclized using an acid catalyst to form a pyran ring. The final step involves the reaction of the pyran ring with thioacetamide in the presence of a base to form 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide.

Scientific Research Applications

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11-6-8(3-4-10(11)15)5-9(7-13)12(14)17/h3-6,15H,2H2,1H3,(H2,14,17)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMXJXDLIQTOGF-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enethioamide

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